![molecular formula C11H9ClN2O3 B1297363 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 728024-51-9](/img/structure/B1297363.png)
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
The compound “3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule that contains a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .Scientific Research Applications
Chemoenzymic Synthesis and Biological Activity
Bosetti et al. (1994) explored the chemoenzymic synthesis of optically pure 1,3,4-Oxadiazol-2(3H)-ones, including compounds structurally related to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This study highlighted the significant ovicidal activity of these compounds against Tetranychus urticae, demonstrating their potential as bioactive agents in agricultural applications (Bosetti et al., 1994).
Novel Hybrid Oxadiazole Scaffolds in Urease Inhibition
Nazir et al. (2018) reported the synthesis of novel indole-based hybrid oxadiazole scaffolds, incorporating structures akin to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds demonstrated potent urease inhibitory activity, suggesting their potential application in therapeutic drug development (Nazir et al., 2018).
Synthesis of New Heterocyclic Fused Rings Compounds
Abbas et al. (2017) focused on the synthesis of new heterocyclic compounds based on 1,3,4-Oxadiazole, similar to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This research contributes to the development of novel compounds with potential applications in pharmaceuticals and materials science (Abbas et al., 2017).
Antibacterial Evaluation of Oxadiazole Derivatives
Rehman et al. (2016) explored the antibacterial potential of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives, closely related to the compound of interest. Their study revealed moderate antibacterial efficacy against both Gram-positive and Gram-negative bacteria, underscoring the importance of such compounds in antimicrobial research (Rehman et al., 2016).
Structural Characterization and Synthesis
Kumarasinghe et al. (2009) conducted a study on the synthesis and structural characterization of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, which shares structural similarities with the specified compound. This research provides insights into the molecular structure and synthesis pathways of such compounds, which are valuable for further applications in chemistry and pharmacology (Kumarasinghe et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
If it indeed targets T-type calcium channels like its analogs , it might modulate the flow of calcium ions across the cell membrane, thereby affecting cellular excitability and signaling.
Biochemical Pathways
If it acts on T-type calcium channels, it could impact a variety of cellular processes that depend on calcium signaling, such as neurotransmission, muscle contraction, and hormone release .
Result of Action
If it acts on T-type calcium channels, it could potentially alter neuronal firing patterns, muscle contractions, and hormone secretion .
properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZGRUXMCHZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)
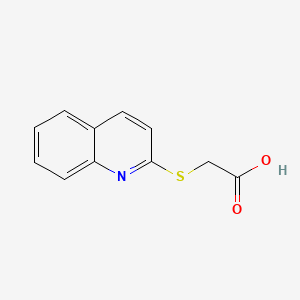
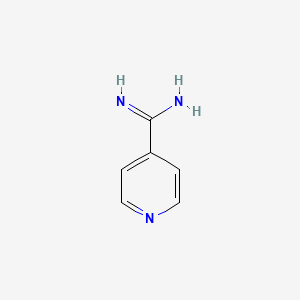
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)

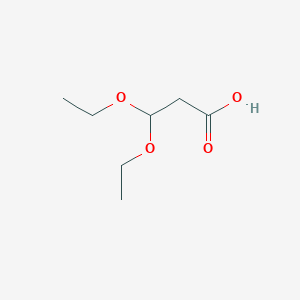
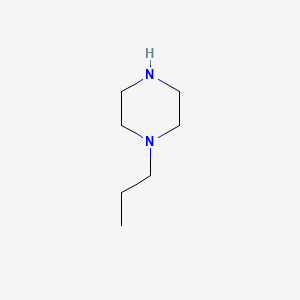
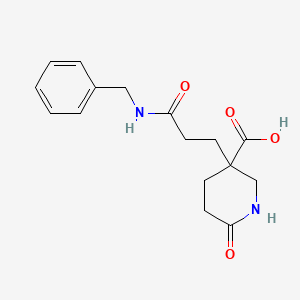
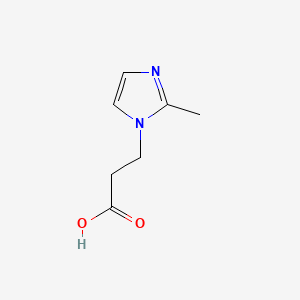

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

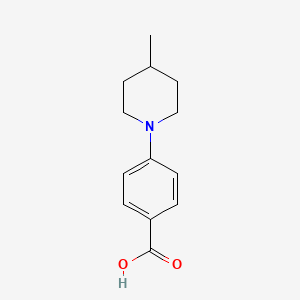
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)